molecular formula C9H4Cl2N2O2 B582324 2,6-Dichloro-5-nitroquinoline CAS No. 1209246-34-3

2,6-Dichloro-5-nitroquinoline

Cat. No. B582324
CAS RN: 1209246-34-3
M. Wt: 243.043
InChI Key: RYXCRTPDGCOPAP-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 . It is used in industrial and scientific research .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-nitroquinoline is 1S/C9H4Cl2N2O2/c10-6-2-3-7-5 (9 (6)13 (14)15)1-4-8 (11)12-7/h1-4H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-5-nitroquinoline has a molecular weight of 243.05 .

Scientific Research Applications

Potential Prodrug Systems

One study focuses on the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives similar to 2,6-Dichloro-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical reactions to introduce different functional groups. The study explored the fragmentation of a fluorescent model drug upon the reduction of the nitro group, highlighting the potential of such compounds in drug delivery systems (Couch et al., 2008).

Corrosion Inhibition

Another research area is the study of quinoline derivatives, including 2,6-Dichloro-5-nitroquinoline, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study utilized electrochemical techniques, density functional theory, and molecular dynamic simulations to investigate the corrosion inhibition properties. The results showed excellent inhibition efficiency and suggested that the adsorption of these derivatives on the metal surface follows the Langmuir adsorption model, indicating their potential as effective corrosion inhibitors (Lgaz et al., 2017).

Anticancer Activities

Further studies have explored the synthesis of novel quinoline derivatives, including those based on 2,6-Dichloro-5-nitroquinoline, as anticancer agents. One study reports the microwave-assisted synthesis of 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, evaluating their antiproliferative activity against various human cancer cell lines. The findings suggest that some of these compounds exhibit significant anticancer activity, comparable to known anticancer drugs, highlighting their potential in cancer treatment (Chauhan et al., 2015).

Safety and Hazards

When handling 2,6-Dichloro-5-nitroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

2,6-Dichloro-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The primary targets of these compounds are often bacterial DNA gyrase and type IV topoisomerase . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

The mode of action of 2,6-Dichloro-5-nitroquinoline is likely similar to other quinoline derivatives. These compounds are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, ultimately leading to bacterial death .

Biochemical Pathways

By inhibiting DNA gyrase and type IV topoisomerase, these compounds prevent the supercoiling of DNA, a critical step in the replication process . This disruption can lead to downstream effects such as the inhibition of protein synthesis and cell division, culminating in cell death .

Result of Action

The result of 2,6-Dichloro-5-nitroquinoline’s action is likely the inhibition of bacterial growth and proliferation. By interfering with DNA replication, the compound can prevent bacterial cells from dividing and proliferating . This can lead to a decrease in the population of the bacteria, contributing to the resolution of bacterial infections .

properties

IUPAC Name

2,6-dichloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXCRTPDGCOPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672140
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-nitroquinoline

CAS RN

1209246-34-3
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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